molecular formula C8H17NO2 B1355620 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine CAS No. 62035-48-7

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Cat. No.: B1355620
CAS No.: 62035-48-7
M. Wt: 159.23 g/mol
InChI Key: ZHIAVIDSLPGDOZ-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a propan-1-amine group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method involves the use of tetrahydrofuran-2-carboxaldehyde, which is reacted with 3-aminopropanol in the presence of a reducing agent to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas or metal hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAVIDSLPGDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585331
Record name 3-[(Oxolan-2-yl)methoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62035-48-7
Record name 3-[(Oxolan-2-yl)methoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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